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Compound of Interest

Compound Name: Palinavir

Cat. No.: B1678295

An In-depth Technical Guide to Palinavir

Introduction

Palinavir (formerly BILA 2011 BS) is a potent, peptidomimetic-based inhibitor of the human
immunodeficiency virus type 1 (HIV-1) and type 2 (HIV-2) proteases.[1][2] As a critical enzyme
in the viral life cycle, HIV protease is responsible for cleaving newly synthesized polyproteins
into mature, functional viral proteins. Inhibition of this enzyme leads to the production of
immature, non-infectious virions, thus halting the replication cycle.[1][3] This document
provides a comprehensive overview of the chemical structure, properties, mechanism of action,
and relevant experimental data for Palinavir, intended for researchers, scientists, and drug
development professionals.

Chemical Structure and Properties

Palinavir is a complex molecule with five chiral centers, incorporating an acylated L-valine
residue, an (R)-hydroxyethylamine isostere which serves as a non-cleavable transition state
mimic, and a novel 4-substituted pipecolic acid amide moiety.[4]

Table 1: Physicochemical Properties of Palinavir
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Property Value Reference
CAS Number 154612-39-2 [5]
Molecular Formula C41H52N605 [5]
Molecular Weight 708.90 g/mol [5]

N-((1S)-1-(((1S,2R)-1-Benzyl-
3-((2S,4R)-2-(tert-
butylcarbamoyl)-4-(4-

IUPAC Name y % ) ( . [5]
pyridylmethoxy)piperidino)-2-
hydroxypropyl)carbamoyl)-2-

methylpropyl)quinaldamide

Appearance Solid [5]
) C, 69.47; H, 7.39; N, 11.86; O,
Elemental Analysis [5]
11.28

Mechanism of Action

The primary mechanism of action for Palinavir is the specific and potent inhibition of HIV
protease.[1] HIV protease is an aspartyl protease that functions as a homodimer. It is essential
for the post-translational processing of the viral Gag and Gag-Pol polyprotein precursors.[3] By
cleaving these polyproteins at specific sites, the protease releases mature structural proteins
and enzymes (such as reverse transcriptase, integrase, and the protease itself) that are
necessary for the formation of infectious viral particles.

Palinavir, being a peptidomimetic, is designed to mimic the natural substrate of the HIV
protease.[4] It binds to the active site of the enzyme with high affinity, but its hydroxyethylamine
isostere is non-hydrolyzable. This effectively blocks the enzyme's catalytic activity. The
consequence of this inhibition is the complete blockage of Gag precursor polyprotein
processing, leading to the assembly and release of immature, non-infectious virions from the
host cell.[1][2] This action occurs at a late stage in the HIV replication cycle.[1]
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Caption: Palinavir inhibits HIV protease, preventing polyprotein cleavage and viral maturation.

Quantitative Data
In Vitro Antiviral Activity

Palinavir demonstrates potent activity against various laboratory strains and clinical isolates of
HIV-1, HIV-2, and Simian Immunodeficiency Virus (SIV).[1][6] It also retains its potency against
viral strains resistant to reverse transcriptase inhibitors like zidovudine (AZT) and didanosine
(ddl), as well as non-nucleoside reverse transcriptase inhibitors like nevirapine.[2]

Table 2: Antiviral Efficacy of Palinavir against HIV Strains
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Virus
. Cell Type EC50 (nM) EC90 (nM) Reference
Strain/Isolate
HIV-1 (Various Cell lines,
_ 0.5-28 5-91 [7]
Strains) PBMCs, M/M
Cell lines,
HIV-2 4 -30 14 - 158 [7]
PBMCs, M/M
Cell lines,
SIV 4-30 14 - 158 [7]
PBMCs, M/M
HIV-1 (AZT, ddI,
Nevirapine PBMCs 36-71 26 - 235 [7]
resistant)

EC50: 50% effective concentration; EC90: 90% effective concentration; PBMCs: Peripheral
Blood Mononuclear Cells; M/M: Monocyte/Macrophage.

Enzymatic Inhibition and Cytotoxicity

Palinavir is a highly specific and potent inhibitor of HIV-1 protease, with a picomolar inhibition
constant (Ki). Its affinity for human aspartyl proteases is significantly lower, indicating a high
degree of selectivity.[8]

Table 3: Enzymatic Inhibition and Cytotoxicity of Palinavir
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Parameter Value Reference
HIV-1 Protease Ki 6 pM [8]
Human Renin EC50 >33 uM [8]
Human Cathepsin D EC50 >33 uM [8]
Human Pepsin EC50 >33 uM [8]
Human Gastricsin EC50 >33 uM [8]

Average Cytotoxic

_ 30 - 45 uM [7]
Concentration (CC50)

Therapeutic Index > 1,000 [7]

Ki: Inhibition constant; CC50: 50% cytotoxic concentration.

Experimental Protocols
Antiviral Activity Assay (p24 Antigen Capture)

The antiviral activity of Palinavir is commonly determined by measuring the inhibition of viral
replication in acutely infected cells.

e Cell Culture: Target cells (e.g., C8166, H9, or activated PBMCs) are cultured in appropriate
media (e.g., RPMI 1640 supplemented with 10% fetal calf serum).

« Infection: Cells are infected with a known multiplicity of infection (MOI) of an HIV-1 laboratory
strain (e.g., HIV-1 llIB).

» Compound Addition: Immediately following infection, serial dilutions of Palinavir are added
to the cell cultures.

 Incubation: Cultures are incubated for a period of 3 to 7 days to allow for viral replication.

¢ Quantification: The supernatant from each culture is collected, and the amount of viral p24
core antigen is quantified using a commercially available enzyme-linked immunosorbent
assay (ELISA).
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» Data Analysis: The percent inhibition of p24 production is calculated relative to untreated
virus-infected control cultures. The EC50 and EC90 values are then determined using
regression analysis.[7]

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of Palinavir is assessed to determine its therapeutic window.

Cell Plating: Various target cell lines are plated in 96-well microtiter plates.
o Compound Exposure: Serial dilutions of Palinavir are added to the cells.

¢ Incubation: The plates are incubated for a period corresponding to the antiviral assay (e.qg.,
3-7 days).

e MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is
added to each well. Viable, metabolically active cells will reduce the yellow MTT to purple
formazan crystals.

» Solubilization: After a few hours of incubation, a solubilizing agent (e.g., acidified isopropanol
or DMSO) is added to dissolve the formazan crystals.

o Absorbance Reading: The absorbance of the resulting purple solution is measured using a
microplate reader at a wavelength of approximately 570 nm.

o Data Analysis: The CC50 value, the concentration of the compound that reduces cell viability
by 50%, is calculated by comparing the absorbance of treated cells to untreated control cells.

[7]
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Caption: Standard workflows for determining the antiviral efficacy and cytotoxicity of Palinavir.
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Synthesis

A practical, stereoselective, and highly convergent synthesis for Palinavir has been developed,
enabling its production on a multi-kilogram scale. The process involves 24 distinct chemical
steps, many of which are combined into multistep integrated sequences and one-pot
operations. A key feature of this synthesis is that it avoids the need for chromatographic
purification. The final product is purified to over 99% homogeneity through the crystallization of
its dihydrochloride salt.[4][9]

Conclusion

Palinavir is a highly potent and selective inhibitor of HIV-1 and HIV-2 proteases. Its mechanism
of action, targeting a crucial late stage of the viral replication cycle, combined with its favorable
therapeutic index, established it as a significant candidate for preclinical evaluation.[1][2] The
data presented herein underscore its robust in vitro activity against a wide range of HIV strains,
including those resistant to other classes of antiretroviral agents. The development of a
scalable and efficient synthesis process further highlights its potential as a therapeutic agent.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://discovery.researcher.life/download/article/6a8c08e1bdec3654b3294bf4589e14e0/full-text
https://pubs.acs.org/doi/abs/10.1021/jo9702655
https://www.benchchem.com/product/b1678295#palinavir-chemical-structure-and-properties
https://www.benchchem.com/product/b1678295#palinavir-chemical-structure-and-properties
https://www.benchchem.com/product/b1678295#palinavir-chemical-structure-and-properties
https://www.benchchem.com/product/b1678295#palinavir-chemical-structure-and-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1678295?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678295?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

